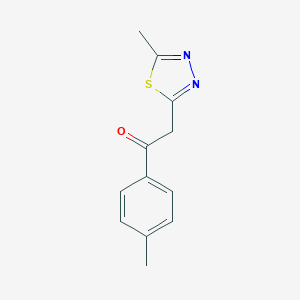methanone](/img/structure/B282101.png)
[2-(4-methoxyphenyl)-1,1-dioxido-5-phenyl-5,6-dihydro-2H-1,2-thiazin-6-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-methoxyphenyl)-1,1-dioxido-5-phenyl-5,6-dihydro-2H-1,2-thiazin-6-yl](phenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPTM and is a member of the thiazine family of compounds. MPTM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of MPTM is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. MPTM has been found to inhibit the activation of the Akt and ERK signaling pathways, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects
MPTM has a wide range of biochemical and physiological effects. It has been found to induce the expression of various genes involved in apoptosis and cell cycle arrest. It has also been found to inhibit the expression of genes involved in cell growth and proliferation. In addition, MPTM has been found to induce oxidative stress and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPTM in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using MPTM is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research involving MPTM. One area of research is in the development of novel cancer treatments based on MPTM. Another area of research is in the study of the mechanism of action of MPTM and its effects on various signaling pathways involved in cancer cell growth and survival. Additionally, further research is needed to explore the potential applications of MPTM in other areas of scientific research, such as drug discovery and development.
Synthesemethoden
The synthesis of MPTM is a complex process that involves multiple steps. One of the most common methods for synthesizing MPTM is through the reaction of 4-methoxybenzaldehyde with thiourea in the presence of acetic anhydride. The resulting product is then reacted with phenylacetyl chloride to yield MPTM. Other methods for synthesizing MPTM have also been explored, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
MPTM has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MPTM has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
Molekularformel |
C24H21NO4S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
[(5R,6S)-2-(4-methoxyphenyl)-1,1-dioxo-5-phenyl-5,6-dihydrothiazin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C24H21NO4S/c1-29-21-14-12-20(13-15-21)25-17-16-22(18-8-4-2-5-9-18)24(30(25,27)28)23(26)19-10-6-3-7-11-19/h2-17,22,24H,1H3/t22-,24+/m1/s1 |
InChI-Schlüssel |
WEJPKYKWWNUQTG-VWNXMTODSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C=C[C@@H]([C@H](S2(=O)=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)N2C=CC(C(S2(=O)=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=CC(C(S2(=O)=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















